molecular formula C14H19NO2 B14797491 7-Methoxy-2-spiro(piperidine-4-yl)-benzopyran

7-Methoxy-2-spiro(piperidine-4-yl)-benzopyran

Cat. No.: B14797491
M. Wt: 233.31 g/mol
InChI Key: XCYFHJYKLNDPJP-UHFFFAOYSA-N
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Description

7-Methoxy-2-spiro(piperidine-4-yl)-benzopyran is a synthetic organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-spiro(piperidine-4-yl)-benzopyran typically involves the following steps:

    Formation of the Benzopyran Core: This can be achieved through various cyclization reactions involving phenolic compounds and appropriate reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could convert certain functional groups to their corresponding reduced forms.

    Substitution: Various substitution reactions can occur, particularly at the methoxy or piperidine moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce new functional groups.

Scientific Research Applications

7-Methoxy-2-spiro(piperidine-4-yl)-benzopyran may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 7-Methoxy-2-spiro(piperidine-4-yl)-benzopyran would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-2-spiro(piperidine-4-yl)-benzopyran: Similar structure but with a hydroxy group instead of a methoxy group.

    2-Spiro(piperidine-4-yl)-benzopyran: Lacks the methoxy group.

    7-Methoxy-2-spiro(morpholine-4-yl)-benzopyran: Contains a morpholine ring instead of a piperidine ring.

Uniqueness

The presence of the methoxy group and the spiro(piperidine-4-yl) moiety may confer unique chemical and biological properties to 7-Methoxy-2-spiro(piperidine-4-yl)-benzopyran, distinguishing it from similar compounds.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

7-methoxyspiro[3,4-dihydrochromene-2,4'-piperidine]

InChI

InChI=1S/C14H19NO2/c1-16-12-3-2-11-4-5-14(17-13(11)10-12)6-8-15-9-7-14/h2-3,10,15H,4-9H2,1H3

InChI Key

XCYFHJYKLNDPJP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCC3(O2)CCNCC3)C=C1

Origin of Product

United States

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